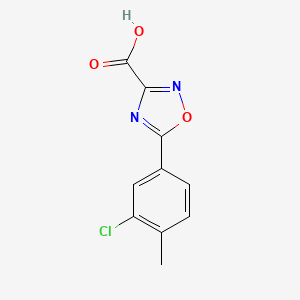

5-(3-Chloro-4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C10H7ClN2O3 |

|---|---|

Molecular Weight |

238.63 g/mol |

IUPAC Name |

5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C10H7ClN2O3/c1-5-2-3-6(4-7(5)11)9-12-8(10(14)15)13-16-9/h2-4H,1H3,(H,14,15) |

InChI Key |

ISNZJZFXYITIFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=NO2)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

The classical method involves the reaction of an amidoxime derived from 3-chloro-4-methylbenzamide with activated carboxylic acid derivatives, such as acid chlorides or esters, to form the oxadiazole ring.

- Step 1: Preparation of the amidoxime from 3-chloro-4-methylbenzamide by reaction with hydroxylamine.

- Step 2: Cyclization with a carboxylic acid derivative (e.g., ethyl chlorooxoacetate) in the presence of a base such as triethylamine.

- Step 3: Heating under reflux in an appropriate solvent (e.g., acetonitrile) to promote ring closure and formation of the 1,2,4-oxadiazole ring.

A representative synthesis of a closely related compound, 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester, achieved an 84.56% yield using triethylamine in acetonitrile at 72°C with subsequent reflux for 7 hours. This method is adaptable for the 3-chloro-4-methylphenyl analogue by substituting the appropriate amidoxime precursor.

Reaction conditions summary:

| Parameter | Details |

|---|---|

| Starting materials | N-hydroxy-3-chloro-4-methylbenzamide, Ethyl chlorooxoacetate |

| Base | Triethylamine |

| Solvent | Acetonitrile |

| Temperature | 0°C (ice bath) for addition, then 72°C reflux |

| Reaction time | ~7 hours |

| Yield | ~85% (based on related compound data) |

Microwave-Assisted Solvent-Free Synthesis

A more recent and efficient method involves microwave irradiation of amidoximes with carboxylic acid esters in the presence of potassium carbonate without solvent. This method dramatically reduces reaction time (to minutes) and provides good yields (around 80%) for 3-aryl-5-alkyl-1,2,4-oxadiazoles.

- Reaction mixture: amidoxime + carboxylic acid ester + K2CO3

- Microwave power: 650 W

- Reaction time: 8 minutes

- Purification: silica gel chromatography

- Yields: 75–85% depending on substituents

This approach is promising for preparing this compound derivatives by selecting the appropriate amidoxime and ester.

One-Pot Activation of Carboxylic Acid via Vilsmeier Reagent

Another efficient approach involves one-pot activation of the carboxylic acid group by Vilsmeier reagent, which facilitates the cyclization with amidoximes to form 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields (61–93%).

Advantages:

- One-pot reaction

- Mild conditions

- Simple purification

- Readily available starting materials

This method could be adapted for the target compound by using 3-chloro-4-methylbenzoic acid or its derivatives.

Proposed Mechanism for Amidoxime and Ester Cyclization

The mechanism proceeds via:

- Deprotonation of the amidoxime oxygen by base.

- Nucleophilic attack on the ester carbonyl carbon forming a tetrahedral intermediate.

- Elimination of ethanol to form an acylated amidoxime intermediate.

- Intramolecular cyclization with elimination of water to yield the 1,2,4-oxadiazole ring.

This mechanism is supported by IR, NMR, and elemental analysis data in related studies.

Comparative Data Table of Preparation Methods for 1,2,4-Oxadiazoles

| Method | Starting Materials | Conditions | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Amidoxime + Acid Chloride | Amidoxime + Acyl Chloride | Pyridine or TBAF catalyst, reflux | 50–80 | Several hours | Purification challenges, moderate yield |

| Amidoxime + Carboxylic Acid Ester | Amidoxime + Ethyl ester + K2CO3 | Microwave, solvent-free | 75–85 | 8 minutes | Rapid, solvent-free, high yield |

| Amidoxime + Carboxylic Acid (Vilsmeier activation) | Amidoxime + Carboxylic acid + Vilsmeier reagent | One-pot, mild heating | 61–93 | Few hours | Simple purification, good yields |

| Nitroalkene + Arene + Nitrile (TfOH catalysis) | Nitroalkene + Arene + Nitrile | Superacid TfOH, 10 min | ~90 | 10 minutes | Requires superacid-resistant substrates |

| Photoredox [3+2] Cycloaddition | Disubstituted azirines + Nitrosoarenes | Visible light, photoredox catalyst | 35–50 | Hours | Green chemistry, moderate yields |

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of 5-(3-Chloro-4-carboxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid.

Reduction: Formation of 5-(3-Chloro-4-methylphenyl)-1,2,4-oxadiazole-3-amine.

Substitution: Formation of 5-(3-Amino-4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid.

Scientific Research Applications

5-(3-Chloro-4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 5-(3-Chloro-4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid, differing primarily in substituents or core heterocycles. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogous Compounds

Substituent Effects on Bioactivity

- For instance, bromine in 5-(3-bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid increases molecular weight (269.05 vs. 238.63) and may improve binding to hydrophobic pockets .

- Oxygenated Substituents : The 2-ethoxyphenyl analog (XLIX) demonstrates the role of alkoxy groups in modulating solubility and metabolic stability. Its synthesis via ester hydrolysis (General Procedure-III) achieved a high yield (94%) .

Core Heterocycle Variations

- 1,2,4-Oxadiazole vs. Isoxazole : Replacing the 1,2,4-oxadiazole core with a 1,2-oxazole (e.g., 5-(3-Chloro-2-methylphenyl)-1,2-oxazole-4-carboxylic acid) alters electronic distribution and ring stability. Isoxazoles are less aromatic and more prone to metabolic oxidation compared to oxadiazoles .

Biological Activity

5-(3-Chloro-4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H8ClN2O3

- Molecular Weight : 232.63 g/mol

- CAS Number : 67869-91-4

| Property | Value |

|---|---|

| Molecular Weight | 232.63 g/mol |

| Boiling Point | 186.3 ± 23.0 °C |

| Density | 1.4 ± 0.1 g/cm³ |

| Flash Point | 66.5 ± 22.6 °C |

| LogP | 0.78 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity against Cancer Cell Lines

In a study examining the cytotoxic effects of oxadiazole derivatives, it was found that certain derivatives exhibited significant activity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The IC50 values were reported at sub-micromolar concentrations, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The mechanism by which oxadiazole derivatives exert their biological effects often involves:

- Induction of Apoptosis : Flow cytometry assays have shown that these compounds can activate apoptotic pathways in cancer cells, evidenced by increased levels of p53 and caspase-3 cleavage .

- Inhibition of Enzymatic Activity : Some derivatives have demonstrated the ability to inhibit carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .

Antimicrobial Activity

Beyond anticancer properties, oxadiazoles have also been explored for their antimicrobial effects. Studies suggest that certain derivatives possess activity against a range of bacterial strains, making them potential candidates for antibiotic development .

Antioxidant and Anti-inflammatory Properties

Oxadiazole derivatives have shown promise as antioxidants and anti-inflammatory agents. Research indicates that these compounds can scavenge free radicals and reduce inflammation markers in vitro, suggesting their utility in treating oxidative stress-related conditions .

Table 2: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 5-(3-Chloro-4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting a nitrile derivative (e.g., 3-chloro-4-methylbenzonitrile) with hydroxylamine to form an amidoxime intermediate, followed by cyclization with a carboxylic acid derivative (e.g., malonyl chloride). Reaction conditions (temperature, solvent, catalyst) must be optimized to improve yield and purity. Analytical validation via <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS is critical to confirm structural integrity .

Q. How can researchers characterize the purity and structural identity of this compound?

Use a combination of:

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to verify aromatic and oxadiazole ring protons.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]<sup>+</sup>).

- Chromatography : HPLC with UV detection (λ ~250–280 nm) to assess purity (>95% recommended).

- Elemental Analysis : Match calculated and observed C, H, N, Cl percentages .

Q. What biological activities are associated with this compound?

Oxadiazole derivatives are explored for antimicrobial, anticancer, and enzyme inhibitory properties. Preliminary assays may include:

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Always include positive controls (e.g., doxorubicin) and validate with dose-response curves .

Advanced Research Questions

Q. How does the chloro-methyl substitution on the phenyl ring influence bioactivity?

The 3-chloro-4-methyl group enhances lipophilicity, potentially improving membrane permeability. Compare analogs (e.g., 3-fluoro or 4-ethoxy derivatives) to assess electronic and steric effects on target binding. Use computational tools (e.g., molecular docking) to predict interactions with hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in reported biological data for oxadiazole derivatives?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or impurity artifacts. Mitigate by:

- Repeating assays under standardized protocols.

- Using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Re-synthesizing the compound and verifying purity via X-ray crystallography (if crystalline) .

Q. What computational methods predict the compound’s solubility and stability?

- Solubility : Use Hansen solubility parameters or COSMO-RS simulations in solvents like DMSO or ethanol.

- Stability : Perform DFT calculations to assess hydrolysis susceptibility of the oxadiazole ring under acidic/basic conditions. Experimental validation via accelerated stability studies (40°C/75% RH) is recommended .

Q. How can researchers optimize the compound’s pharmacokinetic properties?

- Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) to enhance oral bioavailability.

- Salt Formation : Sodium or potassium salts improve aqueous solubility for intravenous administration.

- Metabolic Stability : Test in liver microsomes to identify vulnerable sites (e.g., methyl group oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.